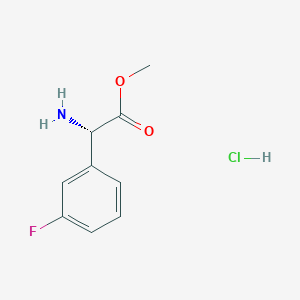
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 It is a derivative of amino acids and is characterized by the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride typically involves the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride
- Methyl amino(3-fluorophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of both an amino group and a fluorophenyl group. This combination of features imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Functional Groups : The presence of a fluorophenyl group enhances its interaction with biological targets.
This compound primarily functions as a selective phosphodiesterase-4 (PDE4) inhibitor . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes, including:
- Inflammation Regulation : Elevated cAMP levels can suppress inflammatory responses, making this compound a candidate for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
- Neurotransmission Modulation : The compound's influence on cAMP signaling pathways also suggests potential applications in neurological disorders.
Biological Activity Summary
Case Studies and Research Findings
- Cytotoxic Effects : Preliminary studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of related compounds, with some derivatives demonstrating zones of inhibition ranging from 10 to 29 mm against pathogens such as Candida albicans and Gram-negative bacteria . This suggests that modifications to the structure can enhance antimicrobial potency.
- Inflammation and Pain Management : Due to its PDE4 inhibitory activity, the compound is being investigated for its role in managing inflammation-related conditions. Animal models have shown promising results in reducing inflammatory markers in conditions such as arthritis .
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
CYBPGAJVYNZAMH-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)F)N.Cl |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















